5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione
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Overview
Description
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas. This compound is characterized by the presence of a tert-butyl group and a phenylethyl group attached to the imidazolidine ring. Its molecular formula is C15H22N2O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method is the cyclization of N-tert-butyl-N’-phenylethylurea with phosgene or similar reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific details of industrial production are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction can produce amines .
Scientific Research Applications
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-5-phenylimidazolidine-2,4-dione
- 5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
Uniqueness
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to its specific tert-butyl and phenylethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications .
Properties
CAS No. |
919477-15-9 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-tert-butyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)15(12(18)16-13(19)17-15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
CVILATDDFITORE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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